REACTION_CXSMILES
|
[CH2:1]1[CH2:7][O:6][CH2:5][CH2:4][NH:3][CH2:2]1.Cl.Cl[C:10]1[N:14]([CH3:15])[N:13]=[C:12]([CH3:16])[C:11]=1[CH:17]=[O:18].CN(P(N(C)C)(N(C)C)=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:15][N:14]1[C:10]([N:3]2[CH2:2][CH2:1][CH2:7][O:6][CH2:5][CH2:4]2)=[C:11]([CH:17]=[O:18])[C:12]([CH3:16])=[N:13]1 |f:0.1,4.5.6|
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Name
|
|
Quantity
|
28.2 g
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Type
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reactant
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Smiles
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C1CNCCOC1.Cl
|
Name
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|
Quantity
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21.68 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=NN1C)C)C=O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
|
Quantity
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59 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
at constant stirring and room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 80° C. for 50 h
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Duration
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50 h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
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Details
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The organic extracts were washed with water to weakly alkaline pH
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
The product was purified chromatographically using hexane/ethyl acetate mixture as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1N1CCOCCC1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |